8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Description
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRLPDPFUSDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Benzazepine Precursors
The most widely reported method involves multi-step reactions starting from substituted benzazepine precursors. Vulcanchem outlines a generalized pathway where fluorination is introduced early in the synthesis to ensure regioselectivity . Key steps include:
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Ring Formation : Cyclization of nitro-substituted benzaldehyde derivatives with chloroethylamine hydrochloride in methanol or ethanol, catalyzed by bases like sodium methoxide or triethylamine .
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Reduction : Nitro groups are reduced using Fe powder, Zn powder, or SnCl₂ in acidic media, followed by borane-mediated double-bond saturation .
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Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at –20°C to 0°C .
Example Protocol (from EP2163538B1) :
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Step 1 : Condensation of 2-nitrobenzaldehyde (1.0 equiv) with 2-chloroethylamine hydrochloride (1.2 equiv) in methanol at 50°C for 12 hours yields a nitro intermediate (87% purity).
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Step 2 : Reduction with Fe powder in HCl/ethanol at 70°C for 6 hours achieves 92% conversion to the amine.
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Step 3 : Cyclization via borane-dimethyl sulfide complex in THF at –70°C, followed by acetylation with acetic anhydride, delivers the final product in 68% overall yield .
One-Pot Cyclocondensation Using Polyphosphoric Acid (PPA)
A streamlined approach reported by Wiley Online Library employs PPA as both a catalyst and dehydrating agent . This method avoids isolation of intermediates, improving efficiency:
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Acylation : p-Fluoroaniline is treated with succinyl chloride in dichloromethane at 0°C.
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Cyclocondensation : The resultant diamide is heated with PPA at 120°C for 4 hours, inducing ring closure to form the benzazepine core .
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Oxidation : In situ oxidation with MnO₂ in toluene yields the 2,5-dione moiety (82% yield) .
Advantages :
Halogen Exchange Strategies
Patent EP2257538B1 describes a halogen-exchange method starting from chlorinated benzazepines :
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Substitution : 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is reacted with KF in DMF at 150°C under microwave irradiation.
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Work-Up : Precipitation with ice-water and recrystallization from ethanol affords the fluoro derivative in 74% yield .
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Reaction Time | 30 minutes |
| Solvent | DMF |
| Catalyst | 18-Crown-6 (0.1 equiv) |
Solid-Phase Synthesis for High-Throughput Production
Ambeed protocols utilize resin-bound intermediates to accelerate library synthesis :
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Resin Functionalization : Wang resin is esterified with Fmoc-protected aminobenzoic acid.
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Cyclization : On-resin treatment with HATU/DIEA in DMF forms the azepine ring.
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Cleavage : TFA/water (95:5) releases the product, with crude yields of 85–90% .
Optimization Note : Microwave-assisted steps reduce reaction times from 24 hours to 30 minutes .
Comparative Analysis of Methods
Reaction Mechanisms and Stereochemical Considerations
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Cyclization : The Baldwin rules favor 7-endo-trig cyclization for azepine formation, as confirmed by DFT calculations .
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Fluorine Effects : The electron-withdrawing fluorine at C8 directs electrophilic attacks to C3 and C7 positions, simplifying functionalization .
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Byproducts : Over-reduction during borane steps can yield tetrahydrobenzazepines (up to 12% impurity), mitigated by stoichiometric control .
Industrial-Scale Optimization
Patent EP2163538B1 details kilogram-scale production :
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Cost Reduction : Replacing LiAlH₄ with NaBH₄ in reductions lowers reagent costs by 40%.
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Safety : Continuous flow reactors minimize exothermic risks during nitration and fluorination .
Process Metrics :
Chemical Reactions Analysis
Annulation Reactions with Heterocycles
The oxoketene dithioacetal derivative of 7-fluorobenzo[b]azepine-2,5-dione serves as a key intermediate for annulation reactions. When reacted with nucleophiles, it forms fused heterocyclic systems :
| Reagent | Product Formed | Yield (%) | Key Functional Groups Added |
|---|---|---|---|
| NH₂–NH₂·H₂O | Pyrazolo-annulated benzazepine | 68 | Pyrazole ring |
| NH₂OH·HCl | Isoxazolo-annulated benzazepine | 72 | Isoxazole ring |
| Acetamidine hydrochloride | Pyrimido-annulated benzazepine | 65 | Pyrimidine ring |
These reactions proceed via nucleophilic attack at the α,β-unsaturated ketone, followed by cyclization. The electron-withdrawing fluorine atom at position 7 enhances electrophilicity at the reactive carbonyl centers .
Hydroamination Reactions
Rhodium-catalyzed hydroamination of alkynyl derivatives enables stereoselective synthesis of 3-vinyl-1,4-benzodiazepine analogs. Key findings from asymmetric studies :
| Entry | Catalyst System | Temperature | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | [Rh(cod)Cl]₂ + (R)-BINAP | 70°C | 58 | 57:43 |
| 2 | [Rh(cod)Cl]₂ + (S)-DTBM-Garphos | 70°C | 81 | 67:33 |
| 3 | [Rh(cod)Cl]₂ + (R)-DTBM-Segphos | 70°C | 73 | 57:43 |
Optimal enantioselectivity (80:20 er) was achieved using trifluoroacetic acid (TFA) as a Brønsted acid co-catalyst . This method demonstrates tolerance to electron-donating and -withdrawing substituents on aromatic rings.
Ring-Opening Functionalization
The strained azepine ring undergoes regioselective cleavage under acidic or nucleophilic conditions:
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Acid-mediated hydrolysis : Produces γ-fluorinated amino acid derivatives via C–N bond cleavage.
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Nucleophilic attack : Thiols or amines open the ring at the β-ketoamide position, forming substituted glutaramide analogs.
Reaction rates correlate with the nucleophile’s strength (e.g., benzylamine > aniline by 3× under identical conditions).
Fluorine-Directed Electrophilic Substitution
The electron-withdrawing fluorine atom at position 8 directs electrophilic aromatic substitution to the para position. Documented transformations include:
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Nitration : Forms 8-fluoro-4-nitro derivative (H₂SO₄/HNO₃, 0°C, 85% yield)
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Sulfonation : Produces 8-fluoro-4-sulfonic acid analog (fuming H₂SO₄, 110°C, 78% yield)
Reductive Amination
The 2,5-dione moiety undergoes selective reductive amination at the 5-position ketone using NaBH₃CN/NH₄OAc (pH 6.5), yielding 5-aminomethyl derivatives (92% conversion). The 2-position ketone remains intact due to steric hindrance from the fused ring system.
This compound’s versatility in annulation, hydroamination, and ring functionalization makes it valuable for generating structurally diverse pharmacophores. Recent advances in asymmetric catalysis (e.g., DTBM-Garphos ligand systems) have significantly improved stereochemical outcomes in derivative synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Research indicates that derivatives of benzazepines exhibit antipsychotic properties. Compounds similar to 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione have been studied for their potential to modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
2. Neuroprotective Effects
Studies have shown that compounds with a benzazepine structure can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.
3. Analgesic Properties
The analgesic effects of benzazepines have been explored in various studies. The compound's interaction with pain pathways suggests it could be a candidate for developing new pain management therapies.
Neuroscience Applications
1. Receptor Modulation
this compound has been investigated for its ability to modulate neurotransmitter receptors such as serotonin and norepinephrine receptors. This modulation can lead to advancements in treating mood disorders and anxiety.
2. Cognitive Enhancement
Research into cognitive enhancers has identified compounds that can improve memory and learning processes. The unique binding properties of this compound may contribute to such enhancements.
Materials Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been examined due to its favorable charge transport characteristics.
2. Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers.
Case Studies
Mechanism of Action
The mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Core Modifications and Substituents
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
Ring System and Conformational Flexibility
- The benzazepine-dione core (7-membered) offers distinct conformational flexibility compared to smaller rings like piperazine (6-membered) or pyrrolidine (5-membered). Larger rings may enhance binding to biological targets due to increased surface area .
Substituent Effects
- Fluorine at Position 8 (target compound) vs. Position 9 (): Fluorine’s electronegativity enhances dipole interactions. Position 8 on the benzene ring may optimize steric and electronic effects compared to position 9 .
- Dione Groups: The 2,5-dione motif is shared with bioactive diketopiperazines (e.g., compound 6 in ), which exhibit antiviral activity.
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione (CAS: 1350816-24-8) is a compound of interest due to its potential biological activities. This compound belongs to the benzazepine family and has been studied for its pharmacological properties, particularly in the context of neuroprotection and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of 193.18 g/mol. Its structure includes a fluorine atom at the 8-position and two carbonyl groups at the 2 and 5 positions of the benzazepine ring.
| Property | Value |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.18 g/mol |
| CAS Number | 1350816-24-8 |
| Purity | 97% |
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. Specifically, research has focused on their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The AChE inhibitory activity is crucial as it can enhance cholinergic neurotransmission.
In a study evaluating various benzazepine derivatives, it was found that certain compounds displayed significant AChE inhibitory activity with IC50 values in the low micromolar range. For instance, related compounds showed IC50 values around , indicating potential therapeutic applications in treating cognitive decline associated with neurodegeneration .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of benzazepine derivatives. In preclinical models using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test, some derivatives demonstrated notable anticonvulsant effects. For example, compounds structurally related to 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine exhibited ED50 values indicating effective seizure control at relatively low doses .
Case Studies
- Neuroprotective Study : A recent investigation focused on the neuroprotective effects of a series of benzoxazepines against oxidative stress in SH-SY5Y cells. The study highlighted that certain derivatives could protect against hydrogen peroxide-induced toxicity and β-amyloid-induced cellular injury .
- Anticonvulsant Efficacy : Another study evaluated the anticonvulsant properties of several new benzodiazepine derivatives in rodent models. The results indicated that specific modifications in the chemical structure significantly enhanced efficacy and reduced toxicity compared to traditional anticonvulsants .
Q & A
Basic: What are the established synthetic routes for 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions, often involving fluorinated precursors and cyclization strategies. For example, fluorous synthesis of structurally similar benzodiazepine-diones (e.g., 8-fluoro analogs) employs cyclocondensation of fluorinated aromatic amines with diketone intermediates, followed by acid-catalyzed ring closure. Yields (~15–20%) can be optimized using microwave-assisted techniques or catalysts like Lewis acids. Characterization via -NMR and ESI-MS is critical to confirm regioselectivity of fluorination and structural integrity . Solubility in polar solvents (e.g., ethanol, DMSO) should be validated experimentally, as fluorination may alter physicochemical properties .
Basic: What analytical techniques are recommended for characterizing purity and structural conformation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Determines molecular weight and confirms the presence of fluorine via isotopic patterns.
- Multinuclear NMR (, , ): Resolves fluorination position and stereochemistry. -NMR is particularly useful for detecting fluorinated byproducts .
- HPLC-PDA/ELSD: Quantifies purity and monitors degradation products under stress conditions (e.g., heat, light) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Advanced: How to design experiments to assess the impact of fluorination on bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with fluorine at alternative positions (e.g., 7- or 9-fluoro) and compare bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding).
- Factorial Design: Apply a 2 factorial approach to evaluate variables (e.g., fluorination position, solvent polarity) on reaction yield or biological potency .
- Theoretical Frameworks: Use density functional theory (DFT) to model electronic effects of fluorine on molecular interactions (e.g., dipole moments, H-bonding) .
Advanced: How to resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) while documenting solvent lot numbers and storage history .
- Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Data Reconciliation: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate methods via inter-laboratory comparisons .
Advanced: What methodologies are recommended for ecological risk assessment?
Methodological Answer:
- Aquatic Toxicity Testing: Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC) and bioaccumulation potential .
- Degradation Studies: Perform photolysis/hydrolysis experiments under simulated environmental conditions (e.g., UV light, pH 9) and analyze breakdown products via LC-MS .
- Read-Across Models: Compare eco-toxicity data with structurally related benzazepines lacking fluorine to infer hazards .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential dust inhalation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry Principles: Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- DoE (Design of Experiments): Use response surface methodology (RSM) to optimize temperature, catalyst loading, and stoichiometry for maximal yield .
Advanced: How to investigate metabolic pathways in preclinical models?
Methodological Answer:
- Radiolabeling: Synthesize - or -labeled analogs for tracking metabolite distribution via PET/CT or autoradiography .
- In Vitro Microsomal Assays: Use liver microsomes (human/rat) to identify Phase I/II metabolites, with LC-HRMS for structural elucidation .
- Computational Prediction: Apply software like ADMET Predictor™ to forecast metabolic hotspots and prioritize experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
